

synthesis of hexaaquairon(III) nitrate trihydrate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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An In-depth Technical Guide to the Synthesis of **Hexaaquairon(III)** Nitrate Trihydrate

Abstract

This technical guide provides a comprehensive overview of the synthesis of **hexaaquairon(III)** nitrate trihydrate, chemically represented as --INVALID-LINK--3·3H₂O, and more commonly known as iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O). This document is intended for researchers, scientists, and professionals in drug development and related fields. It outlines the chemical principles, a detailed experimental protocol, and the necessary safety precautions for the successful preparation of this compound. All quantitative data is presented in structured tables, and a complete experimental workflow is visualized using a Graphviz diagram.

Introduction

Iron(III) nitrate is an inorganic compound that exists in various hydrated forms, with the nonahydrate being the most common.[1] In its solid state, it consists of the complex cation [Fe(H₂O)₆]³⁺, where a central iron(III) ion is octahedrally coordinated by six water molecules, along with three nitrate anions and three additional water molecules in the crystal lattice. This structure justifies the systematic name, **hexaaquairon(III)** nitrate trihydrate. The compound appears as pale violet, deliquescent crystals.[2][3] It is a valuable precursor and catalyst in various chemical reactions, including certain organic synthesis applications where clays impregnated with ferric nitrate have been employed as oxidants.[3]

Physicochemical Properties



A summary of the key physical and chemical properties of iron(III) nitrate nonahydrate is provided below for reference.

Property Value		
IUPAC Name	Hexaaquairon(III) nitrate trihydrate	
Other Names	Ferric nitrate, Iron(III) nitrate nonahydrate	
Chemical Formula	Fe(NO3)3·9H2O	
Molar Mass	403.999 g/mol [1][4]	
Appearance	Pale violet, hygroscopic crystals[1][2][4]	
Density	1.6429 g/cm ³ [1][4]	
Melting Point	47.2 °C[1][4]	
Boiling Point	125 °C (decomposes)[1][4]	
Solubility in Water	Soluble; 150 g/100 mL (for hexahydrate)[1][4]	
Coordination Geometry	Octahedral at Fe(III)[5]	

Synthesis Methodology

The preparation of **hexaaquairon(III)** nitrate trihydrate is most commonly achieved through the direct reaction of metallic iron with nitric acid.[1][2] The reaction stoichiometry can vary depending on the concentration of the nitric acid used.

Chemical Reaction

The reaction between iron and dilute nitric acid can be represented by the following equation: $Fe(s) + 4 \text{ HNO}_3(aq) \rightarrow Fe(NO_3)_3(aq) + NO(g) + 2 \text{ H}_2O(l)[2]$

An idealized equation that accounts for the formation of the nonahydrate is: Fe + 4 HNO $_3$ + 7 H $_2$ O \rightarrow --INVALID-LINK-- $_3$ ·3H $_2$ O + NO[1]

Materials and Reagents



Reagent	Formula	Purity/Concentratio n	Quantity
Iron Filings or Turnings	Fe	High Purity	50 g
Concentrated Nitric	HNОз	~68-70%	100 mL
Deionized Water	H ₂ O	-	30 mL

Experimental Protocol

The following protocol is a detailed method for the synthesis of **hexaaquairon(III)** nitrate trihydrate.

Safety Precaution: This synthesis must be performed in a well-ventilated fume hood as the reaction produces nitrogen monoxide (NO) and potentially nitrogen dioxide (NO₂), which are toxic gases. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.

- Acid Dilution: In a large beaker or flask, carefully add 100 mL of concentrated nitric acid to 30 mL of deionized water and stir to mix.
- Reaction Initiation: Begin adding the 50 g of iron filings to the nitric acid solution in small portions. The reaction is exothermic and will produce gas.
- Reaction Control: The rate of reaction should be controlled by the rate of addition of the iron.
 If necessary, the mixture can be gently heated, but the temperature should not exceed 70°C to avoid excessive formation of nitrogen oxides and potential decomposition of the product.
- Completion and Filtration: Continue adding iron until it has all dissolved. The resulting solution may be dark in color due to the presence of colloidal basic nitrates. Filter the hot solution through a suitable filter paper to remove any unreacted iron or solid impurities.
- Crystallization: Set the filtered solution aside to cool and crystallize. As the crystals of **hexaaquairon(III)** nitrate trihydrate form, the color of the solution should lighten. If crystals



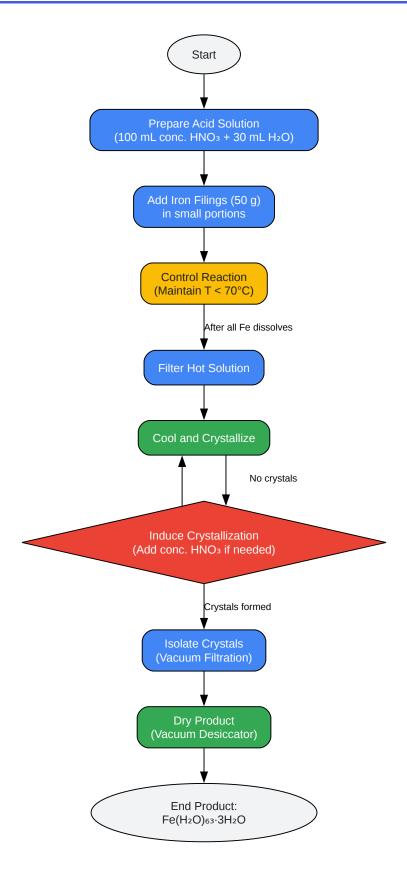
do not form readily upon cooling, crystallization can be induced by adding a small amount of concentrated nitric acid, as the salt is less soluble in nitric acid than in water.

• Product Isolation and Drying: Collect the pale violet crystals by vacuum filtration. The crystals should then be dried in a vacuum desiccator to remove residual moisture and acid.[6]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of **hexaaquairon(III)** nitrate trihydrate.





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Caption: Workflow for the synthesis of hexaaquairon(III) nitrate trihydrate.



Discussion

The synthesis of **hexaaquairon(III)** nitrate trihydrate via the reaction of iron and nitric acid is a well-established and reliable method.[2] Careful control of the reaction temperature is crucial to prevent the formation of unwanted byproducts and to ensure safety. The final product is hygroscopic and should be stored in a tightly sealed container to prevent deliquescence.[2] When dissolved in water, the **hexaaquairon(III)** ion can undergo hydrolysis, leading to a yellow solution; this can be suppressed by the addition of a small amount of nitric acid.[2][7] This compound serves as a convenient source of the Fe³⁺ ion for further chemical synthesis and is a useful catalyst in certain organic transformations.[3]

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- To cite this document: BenchChem. [synthesis of hexaaquairon(III) nitrate trihydrate].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1240697#synthesis-of-hexaaquairon-iii-nitrate-trihydrate]

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